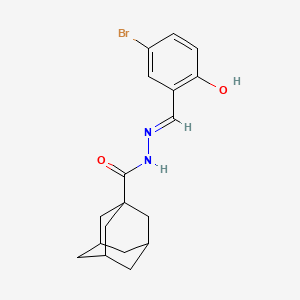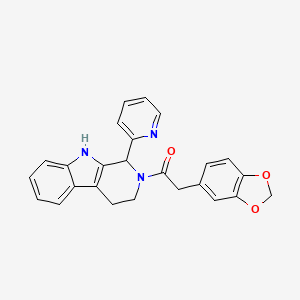
(4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a furan ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE typically involves the reaction of 4-benzylpiperidine with 5-methyl-2-furylmethanone under specific conditions. One common method involves the catalytic hydrogenation of 4-cyanopyridine to form 4-benzylpyridine, which is then reacted with 5-methyl-2-furylmethanone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The benzyl group on the piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with monoamine transporters and receptors in the brain. It acts as a monoamine releasing agent, promoting the release of neurotransmitters such as dopamine and norepinephrine . Additionally, it functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters and thereby enhancing their effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the furan moiety.
Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Tetrahydroisoquinoline: Features a different ring structure but similar pharmacological properties.
Uniqueness
(4-BENZYLPIPERIDINO)(5-METHYL-2-FURYL)METHANONE is unique due to the presence of both the benzylpiperidine and furan moieties, which confer distinct chemical and pharmacological properties. Its ability to act as both a monoamine releasing agent and a monoamine oxidase inhibitor makes it particularly valuable in neurological research .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-7-8-17(21-14)18(20)19-11-9-16(10-12-19)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYUFMBHKAJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B6066757.png)
![4-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione](/img/structure/B6066763.png)
![(3-Methylthiophen-2-yl)-[1-[[5-(pyrrolidin-1-ylmethyl)thiophen-2-yl]methyl]piperidin-3-yl]methanone](/img/structure/B6066770.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-vinylbenzamide](/img/structure/B6066781.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(methylthio)benzamide](/img/structure/B6066797.png)
![2-[1-(2-ethoxybenzyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6066802.png)

![7-(dimethylamino)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6066810.png)
![N~1~-(3-CHLOROPHENYL)-2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE](/img/structure/B6066814.png)
![2-{[(5-chloro-8-quinolinyl)imino]methyl}-4-nitro-1-naphthol](/img/structure/B6066820.png)
![1-(1-benzoyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6066823.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-N-[(1-methylbenzimidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine](/img/structure/B6066834.png)
